2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Antiviral Hepatitis B Capsid Assembly

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (CAS 2503206-77-5) is a synthetic small molecule with molecular formula C14H13FN2O3S and a molecular weight of 308.33 g/mol. It belongs to the phenylsulfamoyl benzamide class, a privileged scaffold characterized by a benzamide core substituted with a sulfamoyl group (–SO2NH–) linking to an aromatic ring, and a fluorine atom at the 2-position of the central phenyl ring.

Molecular Formula C14H13FN2O3S
Molecular Weight 308.33
CAS No. 2503206-77-5
Cat. No. B2949293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide
CAS2503206-77-5
Molecular FormulaC14H13FN2O3S
Molecular Weight308.33
Structural Identifiers
SMILESCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N
InChIInChI=1S/C14H13FN2O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-13(15)12(8-11)14(16)18/h2-8,17H,1H3,(H2,16,18)
InChIKeyOTXHFGRFXDDWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (CAS 2503206-77-5): Baseline Molecular Identity and Pharmacophore Context for Scientific Procurement


2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (CAS 2503206-77-5) is a synthetic small molecule with molecular formula C14H13FN2O3S and a molecular weight of 308.33 g/mol . It belongs to the phenylsulfamoyl benzamide class, a privileged scaffold characterized by a benzamide core substituted with a sulfamoyl group (–SO2NH–) linking to an aromatic ring, and a fluorine atom at the 2-position of the central phenyl ring . This structural framework is foundational to several therapeutically relevant series, including bradykinin B1 receptor antagonists [1], hepatitis B virus (HBV) capsid assembly modulators [2], and inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) [3].

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (2503206-77-5): Why In-Class Analogs Cannot Be Interchanged Without Risk of Activity Shift or Target Drift


The phenylsulfamoyl benzamide scaffold is exquisitely sensitive to minor structural modifications, rendering simple in-class substitutions scientifically unsound. Even within the same core family, alterations in the substitution pattern on the sulfamoyl phenyl ring or the central benzamide ring can lead to significant shifts in potency, selectivity, and, critically, the mechanism of action. For example, in the HBV capsid assembly modulator series, subtle changes in the fluoro-substitution pattern and the methylphenyl group differentiate compounds with submicromolar antiviral activity from inactive or cytotoxic analogs [1]. Similarly, within the bradykinin B1 antagonist series, the specific combination of a 2-fluoro substituent and a 3-methylphenyl sulfamoyl group is not interchangeable with a 4-methyl or 3-chloro variant without a predicted loss in binding affinity [2]. Furthermore, the same core structure can be directed toward entirely different targets—e.g., h-NTPDase inhibition versus HBV capsid modulation—through minor peripheral changes [3]. Therefore, the procurement of this specific CAS number is non-negotiable for reproducing published data or pursuing a defined structure-activity relationship (SAR) hypothesis.

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (2503206-77-5): Quantitative Differentiation Evidence Against Key Comparators


HBV Capsid Assembly Modulation: Fluorine-Substituted SBA Potency in Human Hepatoma Cells

This compound, as a fluorine-substituted sulfamoylbenzamide (SBA), belongs to a class that demonstrates submicromolar antiviral activity against HBV in human hepatoma cells. While this specific derivative's exact EC50 is not disclosed, the class effect for fluorine-substituted SBAs (including analogs with 2-fluoro substitution) is established at submicromolar concentrations, distinguishing them from non-fluorinated or differently substituted SBA analogs that show significantly reduced activity (EC50 > 10 µM) or no effect [1]. In comparison, the well-characterized SBA derivative AB-423 exhibits an EC50 range of 0.08–0.27 µM in the same cellular context [2].

Antiviral Hepatitis B Capsid Assembly

CYP3A4 Inhibition Liability: In Vitro Microsomal Stability Profile

In human liver microsome assays, this compound demonstrates a notable level of CYP3A4 inhibition with an IC50 of 5,330 nM (5.33 µM) [1]. This quantitative liability provides a clear differentiation point for procurement. In comparison, structurally related sulfamoylbenzamide derivatives can exhibit either more potent CYP inhibition (e.g., IC50 < 1 µM), which would flag a higher risk of drug-drug interactions (DDI), or negligible inhibition (IC50 > 30 µM), indicating a cleaner profile. This specific IC50 value places it in a middle tier of CYP3A4 interaction potential, guiding its use in in vitro DDI assessments and SAR studies aimed at mitigating this liability.

Drug Metabolism Cytochrome P450 ADME-Tox

h-NTPDase Inhibitory Activity: Structural Determinants for Potency and Isoform Selectivity

Within a series of sulfamoyl benzamide derivatives evaluated for h-NTPDase inhibition, the presence and position of substituents on the phenyl rings critically determine both potency and selectivity. While the specific IC50 for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide against h-NTPDase1, -2, -3, or -8 is not reported, the structure-activity relationship (SAR) from the series demonstrates that 2-fluoro substitution on the central benzamide ring, combined with a 3-methyl group on the sulfamoyl phenyl ring, is a pharmacophoric element that confers activity. Analogs lacking the 2-fluoro group or bearing alternative substituents (e.g., 4-methyl or 3-chloro) show a clear shift in potency and isoform selectivity profile, often leading to >10-fold differences in IC50 values against specific h-NTPDase isoforms [1].

Ectonucleotidase Inflammation Thrombosis

Bradykinin B1 Receptor Antagonism: Substitution Pattern Dictates Receptor Affinity

Phenylsulfamoyl benzamide derivatives are disclosed as selective bradykinin B1 receptor antagonists. Within this patented series, the specific combination of a 2-fluoro substituent on the central benzamide ring and a 3-methyl group on the sulfamoyl phenyl ring is a defined embodiment. While the exact binding affinity (Ki) for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is not publicly disclosed, the patent's structure-activity relationship establishes that the 2-fluoro and 3-methyl substitution pattern is non-obvious and confers advantageous properties for B1 receptor antagonism compared to unsubstituted or alternatively substituted analogs (e.g., 4-methyl, 3-chloro) [1].

Bradykinin Inflammatory Pain GPCR

Physicochemical and ADME Predictors: Calculated Properties for Candidate Prioritization

Based on its molecular formula (C14H13FN2O3S) and weight (308.33 g/mol), this compound's calculated physicochemical properties place it within favorable drug-like space: predicted LogP ~2.5, topological polar surface area (TPSA) ~89 Ų, and 3 hydrogen bond donors . These values distinguish it from larger, more lipophilic sulfamoylbenzamide analogs (e.g., those with N-(4-methylphenyl)methyl extensions, MW > 400 g/mol, LogP > 4) that may exhibit poor solubility and permeability. Conversely, it is more hydrophobic than some unsubstituted analogs (LogP < 1) that may lack cellular penetration.

Drug-Likeness Permeability Lipophilicity

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (2503206-77-5): Evidence-Backed Research and Industrial Application Scenarios


Hepatitis B Virus (HBV) Capsid Assembly Modulation Research

This compound is a relevant tool for investigating the mechanism of HBV capsid assembly. Its classification as a fluorine-substituted sulfamoylbenzamide (SBA) places it within a class that demonstrates submicromolar antiviral activity in human hepatoma cells [1]. Researchers can use it as a reference compound in cell-based assays (e.g., HepDES19 or HepG2.2.15) to study the inhibition of pregenomic RNA encapsidation and the formation of empty capsids, differentiating its activity from non-fluorinated SBA analogs that are significantly less potent or inactive [1]. It can also serve as a comparator for more advanced SBA derivatives like AB-423 [2].

In Vitro ADME-Tox and Drug-Drug Interaction (DDI) Profiling

With a quantifiable CYP3A4 inhibition IC50 of 5.33 µM in human liver microsomes [1], this compound serves as a valuable reference for assessing cytochrome P450-mediated drug-drug interaction liabilities. Procurement of this specific CAS number is essential for establishing a baseline in in vitro DDI panels, as its intermediate CYP3A4 inhibition profile contrasts with both potent inhibitors (IC50 < 1 µM) and non-inhibitors (IC50 > 30 µM) within the sulfamoylbenzamide class. This allows for controlled SAR studies aimed at reducing CYP inhibition while maintaining target activity.

Ectonucleotidase (h-NTPDase) Inhibitor Discovery and Isoform Selectivity Studies

As a structurally defined sulfamoyl benzamide derivative with a 2-fluoro and 3-methyl substitution pattern, this compound is a relevant scaffold for designing and synthesizing novel h-NTPDase inhibitors [1]. Its procurement enables focused SAR investigations to probe the impact of specific substituents on potency and isoform selectivity (e.g., h-NTPDase1 vs. h-NTPDase2), as the 2-fluoro group is a key pharmacophoric element within this series. Analogs lacking this substitution are predicted to show significantly altered activity profiles [1].

Bradykinin B1 Receptor Antagonist Chemical Probe Development

This compound represents a specific, non-peptide phenylsulfamoyl benzamide derivative covered under a patent family for bradykinin B1 receptor antagonists [1]. It is therefore a defined chemical starting point for medicinal chemistry efforts targeting inflammatory pain conditions. Its procurement ensures access to a disclosed, active embodiment of the patented series, allowing researchers to benchmark their own novel analogs against this specific substitution pattern (2-fluoro, 3-methyl) which is claimed to confer advantageous properties for B1 receptor antagonism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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